1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction or nucleophilic substitution reactions . The piperidine ring is then introduced through cyclization reactions, and the sulfonyl group is added via sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety could play a key role in these interactions, given its electron-withdrawing properties and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine include other fluoropyridine derivatives and piperidine-containing molecules. Examples include:
- 2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine
- 1-(1-(4-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoropyridine moiety, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-14-8-11-4-2-3-5-16(11)19(17,18)12-6-10(13)7-15-9-12/h6-7,9,11,14H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIAUVVZKNWRSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1S(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.